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Technical Support Center: Long Oligonucleotide
Synthesis
Welcome to the technical support center for long oligonucleotide synthesis. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions (FAQs) related to managing steric

hindrance and other challenges encountered during the synthesis of long oligonucleotides

using dimethoxytrityl (DMT) chemistry.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of the DMT group in
oligonucleotide synthesis?
The 4,4'-dimethoxytrityl (DMT) group is a crucial protecting group for the 5'-hydroxyl function of

nucleosides used in phosphoramidite chemistry.[1][2] Its primary functions are:

Preventing Undesired Reactions: It blocks the 5'-hydroxyl group to prevent self-

polymerization and other unwanted side reactions during the coupling step.[1]

Ensuring Directional Synthesis: By protecting the 5' end, it enforces the desired 3' to 5'

direction of chain elongation.[1]
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Facilitating Purification: The hydrophobicity of the DMT group allows for efficient purification

of the full-length oligonucleotide from shorter, uncapped failure sequences using "DMT-on"

reverse-phase purification methods.[3][4][5]

Monitoring Coupling Efficiency: Upon its removal (detritylation) with a mild acid, the DMT

cation forms a bright orange-colored species that can be quantified spectrophotometrically to

monitor the efficiency of each coupling cycle.[1][2][6]

Q2: How does steric hindrance impact the synthesis of
long oligonucleotides?
Steric hindrance becomes a significant challenge as the oligonucleotide chain elongates. The

bulky DMT group on the incoming phosphoramidite and the growing oligonucleotide chain

attached to the solid support can physically obstruct the coupling reaction.[1][2][7] This can

lead to:

Reduced Coupling Efficiency: The rate and completeness of the reaction between the

phosphoramidite and the free 5'-hydroxyl group of the growing chain can be diminished,

resulting in a lower yield of the full-length product.[8] With each additional base, the

cumulative yield loss becomes more substantial. For example, a 98% average coupling

efficiency results in only a 13% yield for a 100-mer.[8]

Increased Deletion Sequences: Inefficient coupling leads to a higher population of "n-1" and

other deletion sequences, which can be difficult to separate from the desired product,

especially if capping is also inefficient.[8]

Accessibility Issues within the Support Matrix: As the oligonucleotide grows, it can begin to

block the pores of the solid support, restricting the diffusion of reagents to the reactive sites.

[2][7]

Q3: What is "DMT-on" versus "DMT-off" synthesis and
purification?
"DMT-on" and "DMT-off" refer to whether the final 5'-DMT protecting group is left on or removed

at the end of the synthesis process.[9][10]
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DMT-on: The final DMT group is intentionally left on the full-length oligonucleotide. This

strategy is primarily used for purification. The lipophilic DMT group provides a strong handle

for separation from shorter, "DMT-off" failure sequences (which were capped and thus have

a free 5'-OH) by reverse-phase high-performance liquid chromatography (RP-HPLC) or

cartridge purification.[3][4][11] The DMT group is then removed after purification.[4] This

method is effective for purifying oligonucleotides up to 150 nucleotides in length.[4]

DMT-off: The final DMT group is removed by the synthesizer in the last cycle.[9] Purification

of DMT-off oligonucleotides typically relies on other methods like anion-exchange HPLC,

which separates based on charge (length), or polyacrylamide gel electrophoresis (PAGE).[4]

[12]

Q4: What causes depurination during long
oligonucleotide synthesis and how can it be minimized?
Depurination is the cleavage of the glycosidic bond between a purine base (adenine or

guanine) and the deoxyribose sugar, creating an abasic site.[9][13] This side reaction is

primarily caused by repeated exposure to the acidic conditions required for DMT group removal

(detritylation) in each cycle.[6][9] The problem is exacerbated in long syntheses due to the

increased number of detritylation steps.[13]

Strategies to minimize depurination include:

Using a Milder Deblocking Agent: Dichloroacetic acid (DCA) is less acidic than trichloroacetic

acid (TCA) and can reduce the rate of depurination.[8][14] However, this may require longer

reaction times to ensure complete detritylation.[8]

Optimizing Detritylation Time: Using the shortest possible detritylation time that still allows for

complete removal of the DMT group can help minimize depurination.[6]

Using Modified Purine Phosphoramidites: Employing purine amidites with more acid-

resistant protecting groups can reduce depurination.

Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long

oligonucleotides.
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Issue 1: Low Yield of Full-Length Product
Possible Cause Troubleshooting Action

Low Coupling Efficiency

1. Optimize Reagent Quality: Ensure all

reagents, especially the acetonitrile (ACN) and

phosphoramidites, are anhydrous.[8] Moisture

significantly reduces coupling efficiency.[8] 2.

Increase Coupling Time: For long

oligonucleotides, extending the coupling time

can help overcome steric hindrance and

improve reaction completion. 3. Use a Stronger

Activator: Activators like DCI (4,5-

dicyanoimidazole) can enhance the coupling

rate.[8] However, be mindful that overly acidic

activators can increase GG dimer formation.[8]

Steric Hindrance from Solid Support

1. Use Large-Pore Solid Supports: For

oligonucleotides longer than 40 bases, use

controlled pore glass (CPG) with larger pore

sizes (e.g., 1000 Å or 2000 Å) to prevent the

growing chains from blocking reagent access.[2]

[7] 2. Lower Nucleoside Loading: Using

supports with a lower loading capacity can

increase the distance between growing chains,

reducing steric hindrance.[7][12]

Depurination

1. Switch to a Milder Acid: Replace TCA with

DCA for the detritylation step to reduce acid-

induced damage.[8] 2. Minimize Deblocking

Time: Optimize the detritylation step to be as

short as possible while ensuring complete DMT

removal.

Issue 2: Presence of n-1 Deletion Sequences in Final
Product
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Possible Cause Troubleshooting Action

Incomplete Coupling

1. See "Low Coupling Efficiency" above.2.

Check Phosphoramidite Quality: Use fresh,

high-quality phosphoramidites. Degraded

amidites will not couple efficiently.[8]

Inefficient Capping

1. Ensure Fresh Capping Reagents: The

capping step is critical to terminate unreacted

chains and prevent the formation of n-1

products. Use fresh capping reagents (Cap A

and Cap B).[8] 2. Optimize Capping Reaction:

Ensure the capping step is efficient to block any

unreacted 5'-hydroxyl groups from further

elongation.

Issue 3: Unexpected n+1 Peaks in HPLC or Mass
Spectrometry Analysis

Possible Cause Troubleshooting Action

GG Dimer Formation

1. Use a Less Acidic Activator: Strong activators

can prematurely detritylate the dG

phosphoramidite during coupling, leading to the

formation of a GG dimer that gets incorporated

into the sequence.[8] Using a less acidic

activator like DCI can minimize this.[8]

N3-Cyanoethylation of Thymidine

1. Use a Larger Volume of Deprotection

Solution: Acrylonitrile, a byproduct of cyanoethyl

group removal, can alkylate thymine. Using a

larger volume of ammonia for deprotection can

help scavenge the acrylonitrile.[8] 2. Pre-treat

with Diethylamine (DEA): A post-synthesis wash

with 10% DEA in acetonitrile before cleavage

can eliminate this modification.[8]

Data Summary
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Parameter Standard Synthesis
Long Oligonucleotide
Synthesis (>75 bases)

Solid Support Pore Size 500 Å 1000 Å - 2000 Å[2][7][8]

Deblocking Agent 3% TCA in DCM 3% DCA in DCM[8]

Activator Tetrazole DCI (4,5-dicyanoimidazole)[8]

Expected Coupling Efficiency >99% >99.5% for high yield[13]

Experimental Protocols
Protocol 1: Modified Coupling for Long Oligonucleotides
This protocol is designed to improve coupling efficiency when synthesizing oligonucleotides

longer than 75 bases.

Reagents:

Anhydrous acetonitrile (<15 ppm water).[8]

Fresh, high-purity phosphoramidites.

Activator solution (e.g., 0.25 M DCI in acetonitrile).

Procedure (per synthesis cycle):

1. Perform the standard detritylation step using 3% DCA in dichloromethane.

2. Wash thoroughly with anhydrous acetonitrile.

3. Deliver the phosphoramidite and activator solutions to the synthesis column

simultaneously.

4. Extend the coupling time: Increase the coupling wait step to 5-10 minutes to allow for

complete reaction, compensating for potential steric hindrance.

5. Proceed with the standard capping and oxidation steps.
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Protocol 2: Post-Synthesis DEA Wash to Prevent T-
Modification
This protocol is used to remove potential N3-cyanoethyl adducts on thymidine residues.

Reagent:

10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile.

Procedure:

1. After the final synthesis cycle is complete (with DMT-on or DMT-off as desired), keep the

column on the synthesizer.

2. Program the synthesizer to deliver the 10% DEA solution to the column.

3. Allow the DEA solution to pass through the column slowly over a period of 5 minutes.[8]

4. Wash the column with anhydrous acetonitrile.

5. Dry the column with argon or helium.

6. Proceed with the standard cleavage and deprotection protocol.

Visualizations
Oligonucleotide Synthesis Cycle

1. Detritylation
(DMT Removal)

2. Coupling
(Add Next Base)

3. Capping
(Terminate Failures)

4. Oxidation
(Stabilize Linkage)

 Start Next Cycle

Click to download full resolution via product page

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
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Role of DMT in Steric Hindrance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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